Cas no 54237-72-8 (Cimetidine sulfoxide)

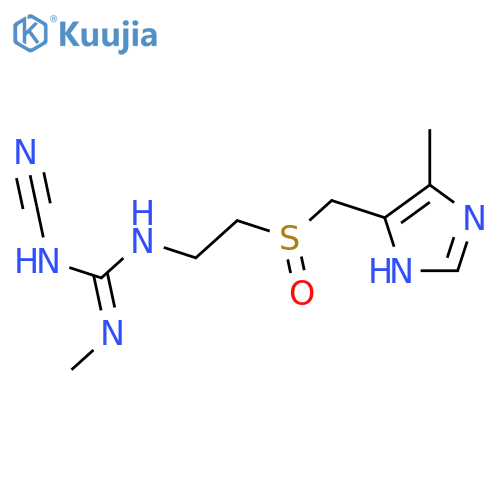

Cimetidine sulfoxide structure

商品名:Cimetidine sulfoxide

Cimetidine sulfoxide 化学的及び物理的性質

名前と識別子

-

- Guanidine,N-cyano-N'-methyl-N''-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]sulfinyl]ethyl]-

- 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine

- Cimetidine Sulfoxide

- Cimetidine sulphoxide dihydrochloride

- SKF 92452

- (-)-Cimetidine S-oxide

- 2-cyano-1-methyl-3-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfinyl}ethyl)guanidine

- HOJLJLYVNQFCRE-UHFFFAOYSA-N

- 1-Cyano-3-methyl-2-(2-(((4-methyl-1H-imidazol-5-yl)methyl)sulfinyl)ethyl)guanidine

- N-CYANO-N''-METHYL-N'-{2-[(5-METHYL-1H-IMIDAZOL-4-YL)METHANESULFINYL]ETHYL}GUANIDINE

- AKOS040756206

- 54237-72-8

- UNII-E1296X9V0X

- 2-CYANO-1-METHYL-3-[2-(5-METHYLIMIDAZOL-4-YLMETHYLSULPHINYL)ETHYL]GUANIDINE

- CS-0128291

- F77372

- UNII-H6V3T9UG74

- cimetidine S-oxide

- (+/-)-CIMETIDINE S-OXIDE

- Cimetidine sulfoxide, (-)-

- 151258-42-3

- SCHEMBL7192902

- DTXSID50969219

- BS-52765

- E1296X9V0X

- Guanidine, N-cyano-N'-methyl-N''-(2-((S)-((4-methyl-1H-imidazol-5-yl)methyl)sulfinyl)ethyl)-

- 2-Cyano-1-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphinyl]ethyl]guanidine (Cimetidine Sulphoxide)

- Guanidine, N-cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)sulfinyl)ethyl)-

- N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine

- HY-136338

- CIMETIDINE SULFOXIDE, (+/-)-

- SCHEMBL11179015

- 6VE31S69B1

- CHEBI:30731

- SKF-92452

- Q27113965

- NS00004524

- N-Cyano-N'-methyl-N'-[2-((4-methyl-5-imidazolyl)methyl sulphinyl)ethyl]guanidine

- GUANIDINE, N-CYANO-N'-METHYL-N''-(2-(((4-METHYL-1H-IMIDAZOL-5-YL)METHYL)SULFINYL)ETHYL)-

- CHEMBL3544520

- H6V3T9UG74

- 151258-41-2

- Cimetidine sulfoxide, (+)-

- UNII-6VE31S69B1

- Guanidine, N-cyano-N'-methyl-N''-(2-((R)-((4-methyl-1H-imidazol-5-yl)methyl)sulfinyl)ethyl)-

- Cimetidine sulphoxide

- N''-cyano-N-methyl-N'-{2-[(5-methyl-3H-imidazol-4-yl)methanesulfinyl]ethyl}guanidine

- DA-51910

- Cimetidine sulfoxide

-

- インチ: InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)

- InChIKey: HOJLJLYVNQFCRE-UHFFFAOYSA-N

- ほほえんだ: CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N

計算された属性

- せいみつぶんしりょう: 340.06400

- どういたいしつりょう: 268.111

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 363

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 125A^2

- 疎水性パラメータ計算基準値(XlogP): _1.1

じっけんとくせい

- 密度みつど: 1.39±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 608.6ºC at 760mmHg

- フラッシュポイント: 321.8ºC

- 屈折率: 1.665

- ようかいど: 微溶性(1 g/l)(25ºC)、

- PSA: 125.17000

- LogP: 2.86438

Cimetidine sulfoxide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at recommended temperature

Cimetidine sulfoxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C441680-100mg |

Cimetidine Sulfoxide |

54237-72-8 | 100mg |

$ 232.00 | 2023-09-08 | ||

| eNovation Chemicals LLC | Y1242222-50mg |

CIMETIDINE SULPHOXIDE DIHYDROCHLORIDE |

54237-72-8 | 98% | 50mg |

$150 | 2024-06-06 | |

| Aaron | AR00DB67-50mg |

CIMETIDINE SULPHOXIDE DIHYDROCHLORIDE |

54237-72-8 | 98% | 50mg |

$104.00 | 2025-01-24 | |

| 1PlusChem | 1P00DAXV-25mg |

CIMETIDINE SULPHOXIDE DIHYDROCHLORIDE |

54237-72-8 | ≥99% | 25mg |

$350.00 | 2025-02-26 | |

| Aaron | AR00DB67-25mg |

CIMETIDINE SULPHOXIDE DIHYDROCHLORIDE |

54237-72-8 | 98% | 25mg |

$65.00 | 2025-01-24 | |

| A2B Chem LLC | AG19907-25mg |

CIMETIDINE SULPHOXIDE DIHYDROCHLORIDE |

54237-72-8 | ≥99% | 25mg |

$594.00 | 2024-04-19 | |

| Aaron | AR00DB67-100mg |

CIMETIDINE SULPHOXIDE DIHYDROCHLORIDE |

54237-72-8 | 98% | 100mg |

$164.00 | 2025-01-24 | |

| eNovation Chemicals LLC | Y1242222-50mg |

CIMETIDINE SULPHOXIDE DIHYDROCHLORIDE |

54237-72-8 | 98% | 50mg |

$150 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1242222-50mg |

CIMETIDINE SULPHOXIDE DIHYDROCHLORIDE |

54237-72-8 | 98% | 50mg |

$150 | 2025-02-26 | |

| A2B Chem LLC | AG19907-100mg |

CIMETIDINE SULPHOXIDE DIHYDROCHLORIDE |

54237-72-8 | ≥99% | 100mg |

$2048.00 | 2024-04-19 |

Cimetidine sulfoxide 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

54237-72-8 (Cimetidine sulfoxide) 関連製品

- 38603-73-5(2-[(5-Methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrobromide)

- 70059-30-2(Cimetidine hydrochloride)

- 51481-61-9(Cimetidine)

- 38603-72-4(4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochloride)

- 59660-24-1(Descyano Cimetidine Dihydrochloride Salt)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 249916-07-2(Borreriagenin)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:54237-72-8)Cimetidine sulfoxide

清らかである:99%/99%/99%

はかる:5mg/10mg/25mg

価格 ($):188.0/301.0/602.0